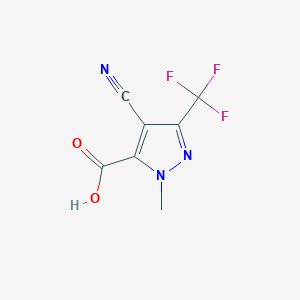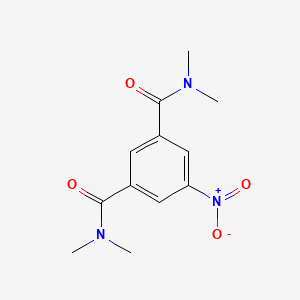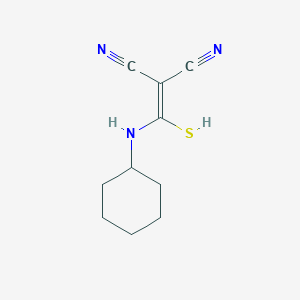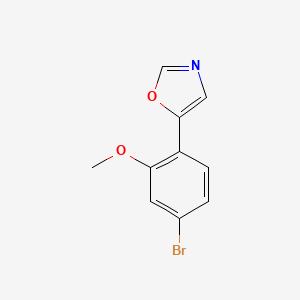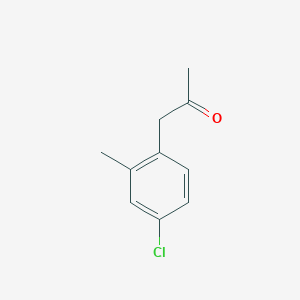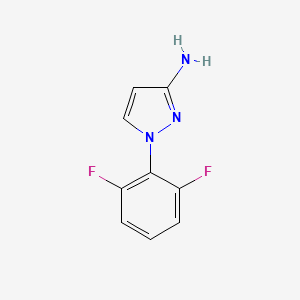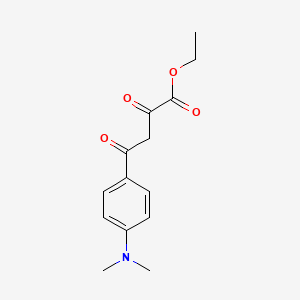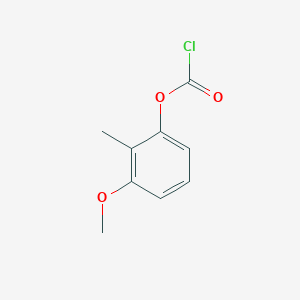
3-Methoxy-o-tolyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-o-tolyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is known for its versatility and reactivity, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-o-tolyl chloroformate typically involves the reaction of 3-methoxy-o-toluidine with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols. The use of continuous flow reactors and automated systems helps in maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-o-tolyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed anhydride formation: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: For carbamate formation, the reaction is typically conducted in the presence of a base to absorb the HCl byproduct.
Alcohols: For esterification, the reaction is also carried out in the presence of a base.
Carboxylic acids: For mixed anhydride formation, similar conditions are used.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonate esters: Formed from the reaction with alcohols.
Mixed anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
3-Methoxy-o-tolyl chloroformate is utilized in various scientific research applications, including:
Organic synthesis: Used as a reagent for introducing protective groups and in the synthesis of complex molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.
Material science: Used in the preparation of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-o-tolyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of carbamates and carbonate esters, respectively. The reaction proceeds via a substitution nucleophilic internal mechanism .
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Uniqueness
3-Methoxy-o-tolyl chloroformate is unique due to the presence of the methoxy and tolyl groups, which impart specific reactivity and properties. Compared to other chloroformates, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications .
Properties
IUPAC Name |
(3-methoxy-2-methylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-7(12-2)4-3-5-8(6)13-9(10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOBSOKUUSFMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
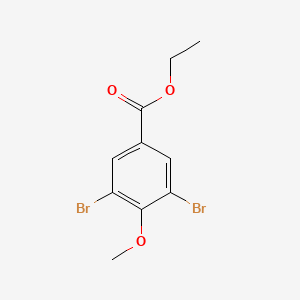
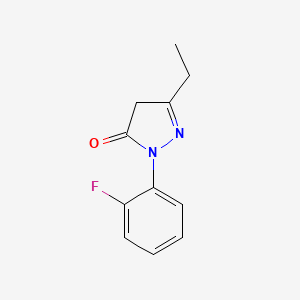
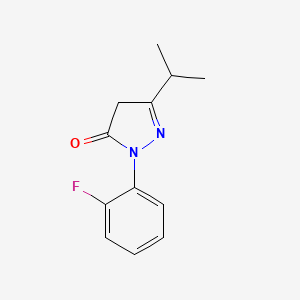
![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)
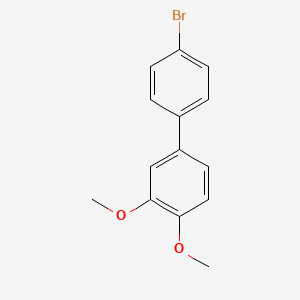
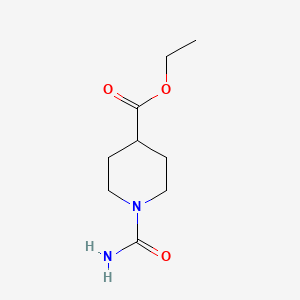
![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)
